tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2S/c1-13(2,3)17-12(16)15-11-6-8-4-5-9(14)7-10(8)18-11/h4-7H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODWYTOTCPXUTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(S1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate typically involves the following steps:
Bromination of Benzothiophene: The starting material, benzothiophene, is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of tert-Butyl Carbamate: The brominated benzothiophene is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine to form the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzothiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrobenzothiophenes.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiophenes depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrobenzothiophenes.
Scientific Research Applications
tert-Butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Bromine Substitution on Benzothiophene
The position of bromine on the benzothiophene core significantly influences reactivity and applications. Table 1 compares tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate with its 5- and 7-bromo isomers:
| Compound Name | CAS Number | Bromine Position | Purity | Supplier |
|---|---|---|---|---|
| tert-Butyl N-(5-bromo-1-benzothiophen-2-yl)carbamate | 2043402-20-4 | 5 | 97% | Combi-Blocks |
| This compound | 1909336-89-5 | 6 | 97% | Combi-Blocks |
| tert-Butyl N-(7-bromo-1-benzothiophen-2-yl)carbamate | 2306275-10-3 | 7 | 98% | Combi-Blocks |
The 6-bromo derivative is often preferred in Suzuki-Miyaura couplings due to the electronic and steric effects of bromine at the 6-position, which enhance regioselectivity. In contrast, the 7-bromo isomer (98% purity) may exhibit distinct reactivity patterns in nucleophilic substitutions .
Carbamate Derivatives with Varied Aromatic Cores
tert-Butyl carbamates with phenyl or heteroaromatic cores demonstrate divergent properties. Table 2 highlights key examples from recent syntheses:
| Compound Name | Core Structure | Substituents | Yield | Physical State |
|---|---|---|---|---|
| tert-Butyl N-((4-Bromo-2-fluoro-3-methoxyphenyl)methyl)carbamate | Phenyl | 4-Br, 2-F, 3-OMe | 23% | Colorless oil |
| tert-Butyl (3-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate | Phenyl + thiazole | 3-F, 4-(4-methylthiazol-5-yl) | 77% | Yellow solid |
| tert-Butyl (3-Chloro-4-(4-methylthiazol-5-yl)benzyl)carbamate | Phenyl + thiazole | 3-Cl, 4-(4-methylthiazol-5-yl) | 58% | Colorless oil |
| This compound | Benzothiophene | 6-Br | N/A | N/A |
Key observations:
- Synthetic Accessibility : Brominated phenyl carbamates (e.g., 23% yield for 4-bromo-2-fluoro-3-methoxy) face challenges due to steric hindrance, whereas benzothiophene derivatives may offer better solubility and reactivity .
- Applications : Thiazole and benzothiophene cores are favored in kinase inhibitors and anticancer agents, whereas halogenated phenyl derivatives are common in agrochemicals .
Biological Activity
Introduction
Tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: C12H13BrN2O2S. Its structure includes a benzothiophene moiety, which is significant in determining its biological properties. The presence of the bromine atom and the carbamate functional group play crucial roles in its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 301.21 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | 3.5 |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve modulation of protein interactions and enzymatic pathways. Similar compounds have been shown to interact with various targets, including cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
Structure-Activity Relationships (SAR)
Research indicates that modifications to the benzothiophene core can significantly influence biological activity. For instance, substituents such as bromine enhance COX-2 inhibition compared to other halogens . The presence of the tert-butyl group also contributes to the lipophilicity, aiding cellular uptake.
Anticancer Potential
Recent studies have suggested that derivatives of benzothiophene compounds exhibit anticancer properties by targeting specific signaling pathways involved in tumor progression. For example, compounds similar to this compound have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Case Studies
- Inhibition of COX Enzymes : A study demonstrated that related compounds exhibited selective inhibition of COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
- Antitumor Activity : In vitro assays revealed that certain benzothiophene derivatives could inhibit the growth of various cancer cell lines, suggesting that this compound may possess similar properties .
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that while some derivatives show promising biological activity, they also require careful evaluation for safety profiles. The bromine substituent may contribute to cytotoxicity; thus, further studies are needed to assess therapeutic windows.
Table 2: Toxicity Data Summary
| Study Type | Result |
|---|---|
| Acute Toxicity | Moderate |
| Chronic Toxicity | Not yet evaluated |
| Mutagenicity | Negative |
Q & A
Q. What unexplored reactivities or applications warrant investigation?
- Proposals :
- Photoredox Catalysis : Use Ir(ppy)₃ under blue LED to activate C–Br bonds for C–H functionalization .
- Targeted Protein Degradation : Conjugate with cereblon ligands (e.g., pomalidomide) via click chemistry for novel PROTACs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
